Propyl 9,10-dibromooctadecanoate

Description

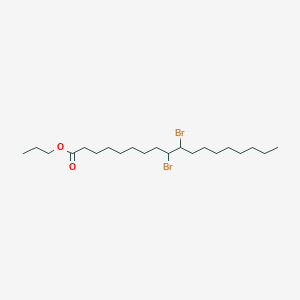

Propyl 9,10-dibromooctadecanoate is a brominated fatty acid ester with the molecular formula C₂₁H₃₈Br₂O₂ and a molecular weight of 498.34 g/mol. Structurally, it consists of an 18-carbon chain (octadecanoate) esterified with a propyl group, with bromine atoms at the 9th and 10th positions. This bromination likely enhances its stability and lipophilicity, making it suitable for applications such as flame retardants, polymer additives, or specialty chemical intermediates.

Properties

CAS No. |

64936-61-4 |

|---|---|

Molecular Formula |

C21H40Br2O2 |

Molecular Weight |

484.3 g/mol |

IUPAC Name |

propyl 9,10-dibromooctadecanoate |

InChI |

InChI=1S/C21H40Br2O2/c1-3-5-6-7-9-12-15-19(22)20(23)16-13-10-8-11-14-17-21(24)25-18-4-2/h19-20H,3-18H2,1-2H3 |

InChI Key |

YQLKLLYKTGQDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)OCCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 9,10-dibromooctadecanoate typically involves the bromination of octadecanoic acid followed by esterification with propanol. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under controlled conditions to ensure selective bromination at the 9th and 10th positions.

The esterification process involves reacting the brominated octadecanoic acid with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the formation of the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding octadecanoate ester.

Oxidation Reactions: Oxidative cleavage of the ester can produce smaller carboxylic acids and alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under acidic or basic conditions.

Major Products

Substitution: Formation of hydroxyoctadecanoate, aminooctadecanoate, or thiooctadecanoate derivatives.

Reduction: Production of propyl octadecanoate.

Oxidation: Generation of smaller carboxylic acids and alcohols.

Scientific Research Applications

Propyl 9,10-dibromooctadecanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms involving brominated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of propyl 9,10-dibromooctadecanoate involves its interaction with biological molecules through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound may target specific molecular pathways, such as those involved in cell membrane integrity or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Propyl Esters

Propyl esters vary significantly in properties based on their functional groups and substituents. Below is a comparative analysis with key analogs:

Structural and Functional Differences

- Propyl Gallate: A phenolic ester with antioxidant properties, smaller molecular weight (212.20 g/mol), and solubility in polar solvents like ethanol and aqueous surfactants .

- Propyl Syringol: An aromatic ester used in fragrances, featuring a methoxy-substituted benzene ring and moderate solubility in ethanol .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.